molecular formula C15H13FN2O3S B2822456 (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone CAS No. 1448073-29-7

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone

Cat. No.: B2822456
CAS No.: 1448073-29-7
M. Wt: 320.34
InChI Key: RIDHOQNVIQBUJC-UHFFFAOYSA-N
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Description

The compound (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone is a synthetic organic molecule characterized by the presence of a fluorophenyl group, a sulfonyl group, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.

    Sulfonylation: The sulfonyl group is typically introduced through sulfonyl chloride reagents in the presence of a base, facilitating the formation of the sulfonamide linkage.

    Coupling with Pyridine: The final step involves coupling the azetidine derivative with a pyridine moiety, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the pyridine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce sulfides or thiols.

Scientific Research Applications

Chemistry

In chemistry, (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural features. It can be used in biochemical assays to study enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. The fluorophenyl and pyridine groups may facilitate binding to active sites of enzymes or receptors, while the sulfonyl group can form hydrogen bonds or electrostatic interactions. The azetidine ring may contribute to the overall three-dimensional structure, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone
  • (3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone
  • (3-((4-Bromophenyl)sulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone

Uniqueness

Compared to similar compounds, (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, alter lipophilicity, and improve binding interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c16-12-1-3-13(4-2-12)22(20,21)14-9-18(10-14)15(19)11-5-7-17-8-6-11/h1-8,14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDHOQNVIQBUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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